5-Chloro-2-(ethoxycarbonyl)phenylboronic acid
Overview
Description
5-Chloro-2-(ethoxycarbonyl)phenylboronic acid is a useful research compound. Its molecular formula is C9H10BClO4 and its molecular weight is 228.44 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon atoms in organic molecules .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group from boron to a metal catalyst, typically palladium . The palladium then facilitates the coupling of the boronic acid group with an electrophilic organic group .
Biochemical Pathways
In general, suzuki-miyaura cross-coupling reactions enable the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways .
Pharmacokinetics
It’s important to note that boronic acids, including this compound, are susceptible to hydrolysis, especially at physiological ph . This could potentially affect the compound’s bioavailability.
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH strongly influences the rate of hydrolysis of boronic acids . Additionally, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability .
Biochemical Analysis
Biochemical Properties
5-Chloro-2-(ethoxycarbonyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction. This reaction is widely used in organic chemistry to form carbon-carbon bonds, which are essential in the synthesis of various organic compounds. The compound interacts with palladium catalysts to facilitate the transmetalation process, where the boron atom transfers its organic group to the palladium center . This interaction is crucial for the formation of new carbon-carbon bonds, making this compound an important reagent in synthetic chemistry.
Cellular Effects
The effects of this compound on cellular processes are still under investigation. It is known that boronic acids can influence cell signaling pathways and gene expression. For instance, boronic acids have been shown to inhibit proteasome activity, which can lead to the accumulation of ubiquitinated proteins and subsequent changes in cellular metabolism
Molecular Mechanism
At the molecular level, this compound exerts its effects through interactions with various biomolecules. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its mechanism of action . This property allows it to interact with enzymes and proteins that contain diol groups, potentially inhibiting their activity. Additionally, the compound’s ability to participate in Suzuki-Miyaura coupling reactions highlights its role in facilitating the formation of carbon-carbon bonds through transmetalation processes .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important considerations for its use in biochemical studies. The compound is generally stable when stored under inert atmosphere at temperatures between 2-8°C Over time, however, it may undergo hydrolysis or oxidation, which can affect its reactivity and efficacy in biochemical reactions
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. It is known that boronic acids can exhibit dose-dependent toxicity, with higher doses potentially leading to adverse effects . Understanding the threshold effects and toxicological profile of this compound in animal models is crucial for its safe application in biochemical research.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s boronic acid group can participate in reactions with various biomolecules, influencing metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Understanding the mechanisms of transport and distribution is essential for determining the compound’s localization and accumulation within different cellular compartments.
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with specific targeting signals and post-translational modifications. These interactions can direct the compound to particular compartments or organelles within the cell, affecting its activity and function
Properties
IUPAC Name |
(5-chloro-2-ethoxycarbonylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BClO4/c1-2-15-9(12)7-4-3-6(11)5-8(7)10(13)14/h3-5,13-14H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPMCOBGNHZGJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)Cl)C(=O)OCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660696 | |
Record name | [5-Chloro-2-(ethoxycarbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30660696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871329-55-4 | |
Record name | [5-Chloro-2-(ethoxycarbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30660696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.